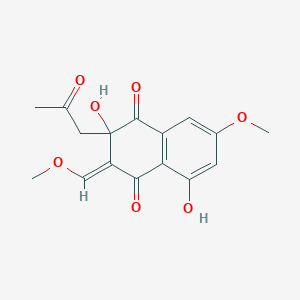

Ascomycone C

説明

Ascomycone C is a pyranonaphthoquinone derivative belonging to the heptaketide family, structurally related to fusarubin metabolites such as dehydroherbarin and thysanone . These compounds are biosynthesized via polyketide synthase (PKS)-mediated cyclization at C4–C9 and C2–C11 positions, followed by oxidative modifications . Ascomycone C is hypothesized to exhibit bioactivity similar to its congeners, including cytotoxic effects against cancer cell lines, as observed in related naphthoquinones from Angustimassarina populi CF-097565 .

特性

分子式 |

C16H16O7 |

|---|---|

分子量 |

320.29 g/mol |

IUPAC名 |

(3E)-2,5-dihydroxy-7-methoxy-3-(methoxymethylidene)-2-(2-oxopropyl)naphthalene-1,4-dione |

InChI |

InChI=1S/C16H16O7/c1-8(17)6-16(21)11(7-22-2)14(19)13-10(15(16)20)4-9(23-3)5-12(13)18/h4-5,7,18,21H,6H2,1-3H3/b11-7- |

InChIキー |

HPBXQUJGACOIQY-XFFZJAGNSA-N |

異性体SMILES |

CC(=O)CC1(/C(=C\OC)/C(=O)C2=C(C1=O)C=C(C=C2O)OC)O |

正規SMILES |

CC(=O)CC1(C(=COC)C(=O)C2=C(C1=O)C=C(C=C2O)OC)O |

同義語 |

ascomycone C |

製品の起源 |

United States |

類似化合物との比較

Comparison with Structurally Similar Compounds

Fusarubin Metabolites: Dehydroherbarin and Thysanone

Structural Similarities and Differences :

- Ascomycone C vs. Dehydroherbarin: Both compounds share a naphthoquinone backbone. However, dehydroherbarin lacks the pyran ring present in Ascomycones, instead featuring a linear side chain with hydroxyl and methoxy substituents .

- Ascomycone C vs. Thysanone: Thysanone contains an additional epoxy group, which enhances its electrophilic reactivity compared to the pyran-fused Ascomycones .

Bioactivity :

- Dehydroherbarin and Ascomycone A (a close analog of C) exhibit dose-dependent cytotoxicity in breast cancer (MCF-7) models, with IC₅₀ values in the low micromolar range .

- Thysanone demonstrates broader antimicrobial activity but lower selectivity toward cancer cells compared to Ascomycones .

2-Azaanthraquinones: Scorpinone and Bostrycoidin

Structural Comparison :

- Scorpinone and bostrycoidin incorporate a nitrogen atom in their aromatic systems, distinguishing them from oxygen-dominated Ascomycones. This nitrogen is introduced via aminotransferase-mediated post-PKS modifications .

Functional Contrast :

- Scorpinone shows moderate antifungal activity but lacks significant cytotoxicity, whereas Ascomycone A and B are prioritized for anticancer applications .

Chalcone Derivatives

While chalcones (e.g., compound 5 and 8 in ) are structurally distinct (aromatic ketones without quinone moieties), they share overlapping bioactivities with Ascomycones, such as antiproliferative effects. However, chalcones generally exhibit lower metabolic stability due to their simpler frameworks .

Comparative Data Table

Q & A

Q. What are the established methodologies for isolating and purifying Ascomycone C from natural sources?

Isolation typically involves solvent extraction (e.g., methanol or ethyl acetate) followed by chromatographic techniques like HPLC or column chromatography. Key challenges include minimizing degradation during extraction and ensuring purity via NMR and mass spectrometry . Researchers must validate purity thresholds (e.g., ≥95%) and cross-reference spectral data with existing literature to confirm structural integrity.

Q. How can researchers verify the structural identity of Ascomycone C when conflicting spectral data exists?

Contradictory NMR or mass spectrometry data should be resolved by repeating experiments under standardized conditions (e.g., solvent, temperature) and comparing results with published spectra. If discrepancies persist, advanced techniques like X-ray crystallography or computational modeling (DFT calculations) can clarify structural ambiguities . Cross-laboratory validation is recommended to rule out instrument-specific artifacts.

Q. What in vitro assays are most appropriate for preliminary bioactivity screening of Ascomycone C?

Common assays include:

- Antimicrobial : Broth microdilution (MIC/MBC) against model pathogens (e.g., Staphylococcus aureus, Candida albicans).

- Anticancer : MTT/XTT assays on cancer cell lines (e.g., HeLa, MCF-7) with dose-response curves.

- Antioxidant : DPPH/ABTS radical scavenging assays. Controls (e.g., solvent-only and positive/negative controls) must be included to validate results .

Advanced Research Questions

Q. How should researchers design experiments to resolve contradictions in reported bioactivity data for Ascomycone C?

Apply systematic review principles (PRISMA guidelines) to identify bias or methodological variability across studies . For example, differences in cytotoxicity outcomes may arise from cell line specificity, incubation times, or compound solubility. Replicate key studies under harmonized protocols and perform meta-analyses to quantify effect sizes. Scoping studies can map gaps in mechanistic understanding .

Q. What strategies optimize the yield of Ascomycone C in synthetic pathways while maintaining stereochemical fidelity?

- Route selection : Compare total synthesis vs. semi-synthesis from biosynthetic precursors.

- Catalysis : Screen chiral catalysts (e.g., organocatalysts or metal-ligand complexes) for enantioselective steps.

- Process monitoring : Use real-time analytics (e.g., in-line IR spectroscopy) to track intermediates. Document reaction conditions (temperature, solvent polarity) and characterize byproducts via LC-MS .

Q. How can computational models elucidate the structure-activity relationship (SAR) of Ascomycone C derivatives?

- Molecular docking : Predict binding affinities to target proteins (e.g., kinases, cytochrome P450).

- QSAR : Train models using descriptors like logP, polar surface area, and H-bond donors.

- MD simulations : Assess stability of ligand-protein complexes over nanosecond timescales. Validate predictions with in vitro/in vivo assays and report correlation coefficients .

Methodological Best Practices

Q. What criteria ensure reproducibility in Ascomycone C research?

- Data transparency : Publish raw spectral data, chromatograms, and assay protocols in supplementary materials .

- Experimental replication : Independent validation by ≥2 lab members or external collaborators.

- Negative results : Report failed syntheses or inactive derivatives to avoid publication bias .

Q. How should researchers prioritize novel derivatives of Ascomycone C for further study?

Use the FINER framework (Feasible, Interesting, Novel, Ethical, Relevant):

- Feasibility : Assess synthetic accessibility and resource requirements.

- Novelty : Prioritize derivatives with unique substituents (e.g., halogenation, glycosylation).

- Relevance : Align with unmet therapeutic needs (e.g., multidrug-resistant infections) .

Data Analysis & Reporting

Q. What statistical methods are critical for analyzing dose-response data in Ascomycone C bioassays?

Q. How can researchers address batch-to-batch variability in Ascomycone C production?

- Quality control : Implement SOPs for raw materials (e.g., fungal strains, solvents).

- Stability testing : Monitor degradation under stress conditions (heat, light, humidity).

- Multivariate analysis : Use PCA or PLS to correlate process parameters (e.g., pH, temperature) with yield/purity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。